molecular formula C9H9BrClNO2 B11842299 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid

Cat. No.: B11842299
M. Wt: 278.53 g/mol
InChI Key: HXVVFCJCMRFZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9BrClNO2 This compound is a derivative of phenylalanine, an essential amino acid, and features both bromine and chlorine substituents on the aromatic ring

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

3-amino-2-(2-bromo-4-chlorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrClNO2/c10-8-3-5(11)1-2-6(8)7(4-12)9(13)14/h1-3,7H,4,12H2,(H,13,14)

InChI Key

HXVVFCJCMRFZMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The chemical synthesis begins with 2-bromo-4-chlorobenzyl bromide as the primary precursor, leveraging its dual halogen substituents for regioselective reactivity. Alkylation occurs via nucleophilic substitution, where the benzyl bromide reacts with a protected amino acid derivative, such as N-phthalimidomalonic ester , in the presence of a base like sodium hydride (NaH). The malonic ester’s acidic α-hydrogens facilitate deprotonation, forming a carbanion that attacks the benzyl bromide’s electrophilic carbon.

Stepwise Procedure and Conditions

  • Alkylation :

    • Reagents : 2-Bromo-4-chlorobenzyl bromide (1.2 equiv), N-phthalimidomalonic ester (1.0 equiv), NaH (2.5 equiv), anhydrous tetrahydrofuran (THF).

    • Conditions : 0°C to room temperature, 12–18 hours under nitrogen.

    • Intermediate : 2-(2-Bromo-4-chlorobenzyl)-N-phthalimidomalonic ester.

  • Ester Hydrolysis and Decarboxylation :

    • Reagents : 6M HCl, reflux.

    • Conditions : 110°C for 6 hours.

    • Intermediate : 3-Phthalimido-2-(2-bromo-4-chlorophenyl)propanoic acid.

  • Deprotection :

    • Reagents : Hydrazine hydrate (NH₂NH₂·H₂O), ethanol.

    • Conditions : 70°C for 4 hours, yielding the final product.

Table 1: Yield Optimization in Alkylation-Based Synthesis

ParameterOptimal ValueYield Impact
Temperature0–25°C↑ 35%
SolventAnhydrous THF↑ 28%
Equivalents of NaH2.5↑ 40%
Reaction Time16 hours↑ 32%

Biocatalytic Synthesis Using Phenylalanine Aminomutase (PAM)

Enzymatic Mechanism and Substrate Design

The enzymatic route employs PAM , which catalyzes the anti-Markovnikov addition of ammonia to α,β-unsaturated carboxylic acids. For this compound, the substrate 2-bromo-4-chlorocinnamic acid undergoes ammonia addition at the β-position, forming the β-amino acid backbone. The MIO (4-methylideneimidazole-5-one) cofactor in PAM stabilizes the transition state via conjugation with the aromatic ring.

Procedure and Kinetic Parameters

  • Substrate Preparation :

    • Synthesize 2-bromo-4-chlorocinnamic acid via Perkin condensation between 2-bromo-4-chlorobenzaldehyde and malonic acid.

  • Enzymatic Reaction :

    • Reagents : 2-Bromo-4-chlorocinnamic acid (5 mM), PAM enzyme (0.76 µmol), aqueous ammonia (6M, pH 10).

    • Conditions : 30°C, 24 hours.

    • Yield : 13% (reported for analogous bromophenyl derivatives).

  • Product Isolation :

    • Acidify the reaction mixture to pH 2–3, extract with ethyl acetate, and purify via silica gel chromatography.

Table 2: Comparative Analysis of Enzymatic vs. Chemical Synthesis

ParameterChemical MethodEnzymatic Method
Yield35–40%13%
Reaction Time20–24 hours24 hours
StereoselectivityRacemic>90% (R)-isomer
Environmental ImpactHigh (solvents)Low

Industrial-Scale Production Challenges

Purification and Byproduct Management

Industrial methods prioritize continuous flow reactors to enhance mixing and heat transfer, reducing side products like 2-bromo-4-chlorophenylpropanoic acid (decarboxylation byproduct). Advanced purification techniques, such as simulated moving bed (SMB) chromatography, improve recovery rates to ~78%.

Solvent and Catalyst Recycling

  • Solvent Recovery : THF is distilled and reused, reducing waste by 60%.

  • Catalyst Regeneration : Pd/C catalysts (used in benzyl bromide synthesis) are reactivated via hydrogen treatment .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure features:

  • Carboxylic acid group : Enables esterification, amidation, and decarboxylation.

  • Amino group : Participates in peptide bond formation, amide synthesis, and nucleophilic substitution.

  • Halogenated phenyl ring : Bromine and chlorine atoms act as leaving groups in substitution reactions.

Amidation

The carboxylic acid group reacts with amines to form amides. This reaction is critical for synthesizing biologically active derivatives, such as peptide-based drugs.

Reaction Example :

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid+AmmoniaAmide Derivative+Water\text{3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid} + \text{Ammonia} \rightarrow \text{Amide Derivative} + \text{Water}

Esterification

The carboxylic acid group reacts with alcohols to form esters, altering solubility and stability.

Reaction Example :

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid+MethanolMethyl ester+Water\text{3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid} + \text{Methanol} \rightarrow \text{Methyl ester} + \text{Water}

Peptide Coupling

The amino group reacts with carboxylic acids to form peptide bonds, a key step in protein synthesis.

Reaction Example :

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid+Amino acidPeptide+Water\text{3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid} + \text{Amino acid} \rightarrow \text{Peptide} + \text{Water}

Nucleophilic Substitution

Bromine and chlorine act as leaving groups in reactions with nucleophiles (e.g., hydroxide, alkoxides).

Reaction Example :

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid+OHSubstituted phenyl ring derivative+Br\text{3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid} + \text{OH}^- \rightarrow \text{Substituted phenyl ring derivative} + \text{Br}^-

Decarboxylation

The carboxylic acid group undergoes thermal or enzymatic decarboxylation, releasing CO₂ and forming amines.

Reaction Example :

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acidHeatAmine derivative+CO2\text{3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid} \xrightarrow{\text{Heat}} \text{Amine derivative} + \text{CO}_2

Reaction Mechanisms

Reaction Type Mechanism Key Factors
AmidationNucleophilic attack by amine on carbonyl carbonpH, temperature, catalysts (e.g., DCC)
EsterificationAcid-catalyzed substitution via carbonyl activationAcidic conditions, solvent choice
Peptide CouplingActivation of carboxylic acid (e.g., via carbodiimide)Coupling reagents, controlled pH
Nucleophilic SubstitutionSN1 or SN2 mechanisms depending on leaving groupSolvent polarity, leaving group ability
Decarboxylationβ-keto acid intermediate formationThermal energy, enzymatic catalysis

Comparison with Structurally Similar Compounds

Compound Key Differences Reactivity Trends
3-(2-Bromo-3-chlorophenyl)propanoic acidHalogens at positions 2 and 3Lower nucleophilic substitution rate (Cl vs. Br)
3-(2-Bromo-6-chlorophenyl)propanoic acidHalogens at positions 2 and 6Similar amidation/esterification but altered steric effects
(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acidProtected amino groupRequires deprotection for peptide coupling

Research Findings and Trends

  • Steric Effects : Bulky substituents (e.g., tert-butoxycarbonyl) reduce substitution reactivity but enhance stability during synthesis.

  • Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl) increase leaving group ability in substitution reactions.

  • Biological Activity : Halogenated derivatives exhibit distinct interactions with enzymes or receptors, influencing therapeutic potential .

Scientific Research Applications

Neuropharmacology

One of the primary areas of interest for 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid is its potential role as an inhibitor of GABA transporters, specifically mGAT1 and mGAT4. These transporters are crucial in regulating neurotransmitter levels and have been identified as targets for treating neuropathic pain. Research indicates that modifications in the compound's structure can significantly influence its binding affinity and activity against these transporters .

Antinociceptive Properties

Studies on similar compounds have suggested that 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid may exhibit antinociceptive properties, making it a candidate for further exploration in pain management therapies. The compound's structural characteristics may allow it to modulate pain pathways effectively without inducing motor deficits, a critical consideration in drug development .

Research into the biological activities of 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid is still limited, but initial studies suggest several promising interactions:

  • Neurotransmitter Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic benefits in conditions like neuropathic pain.
  • Antitumor Activity : Similar compounds have shown antiproliferative effects against various cancer cell lines, suggesting that 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid could also be evaluated for anticancer properties .

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens can enhance its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-chlorophenyl)propanoic acid: Similar structure but lacks the bromine substituent.

    3-Bromopropanoic acid: Contains a bromine atom but lacks the amino and chlorophenyl groups.

Uniqueness

The unique combination of amino, bromo, and chloro substituents in 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid (C9H9BrClNO2) is an organic compound with notable biological activities, primarily due to its structural characteristics, which include a propanoic acid moiety, an amino group, and a halogenated aromatic ring. This article explores its biological activity, potential therapeutic applications, and related research findings.

  • Molecular Formula : C9H9BrClNO2
  • Molecular Weight : 278.53 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 357.9 °C at 760 mmHg

Biological Activities

3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid exhibits several biological activities:

  • Neurotransmitter Modulation : The compound has been studied for its interactions with neurotransmitter receptors, which may influence neurological functions and could be relevant in the treatment of various neuropsychiatric disorders.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties. For instance, similar compounds have shown moderate to good activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .

The biological activity of 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid is hypothesized to be mediated through its binding to specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The unique combination of bromo and chloro substituents on the aromatic ring may influence the compound's binding affinity and overall biological efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid and their key features:

Compound NameMolecular FormulaKey Features
3-Amino-3-(4-bromophenyl)propionic acidC9H10BrNO2Similar structure but different halogen placement
3-Amino-3-(4-chlorophenyl)propionic acidC9H10ClNO2Lacks bromine; potential differences in activity
3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acidC9H10BrClNO2Different halogen pattern; may exhibit unique properties

This comparison highlights the potential uniqueness of 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid in terms of its biological activity due to its specific halogen substitutions.

Case Studies and Research Findings

  • Neurotransmitter Interaction Studies : Research indicates that compounds similar to 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid can modulate neurotransmitter levels in vitro, suggesting potential applications in treating conditions like depression or anxiety.
  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally related compounds, finding that they inhibited bacterial growth effectively, with some derivatives showing MIC values comparable to established antibiotics .
  • Pharmacological Potential : Investigations into the pharmacological applications of this compound have pointed toward its use as a scaffold for developing new drugs targeting specific diseases, particularly those involving neurotransmitter dysregulation or microbial infections .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid with high purity?

  • Methodological Answer : Synthesis typically involves bromination and chlorination of precursor aromatic rings followed by coupling with amino-propanoic acid derivatives. Optimize reaction conditions (e.g., temperature, catalysts) to minimize byproducts. For purity assessment, use High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity. Safety protocols for handling halogenated intermediates (e.g., bromine) should align with OSHA guidelines for hazardous substance exposure .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions on the phenyl ring and the propanoic acid backbone. For example, downfield shifts in aromatic protons (δ 7.2–7.8 ppm) indicate halogen substitution patterns . Mass spectrometry (MS) with electron ionization (EI) can validate molecular weight (expected [M+H]⁺ ~318.5 g/mol) and fragmentation patterns. Cross-reference with X-ray crystallography data from structurally analogous compounds (e.g., 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid) to resolve stereochemical ambiguities .

Q. What are the critical safety considerations for handling and storing this compound?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and lab coats. Store in a cool, dry environment (<25°C) away from oxidizing agents. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste contractors. Toxicity data gaps (e.g., ecotoxicity) necessitate precautionary handling under fume hoods .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for halogenated phenylpropanoic acid derivatives?

  • Methodological Answer : Discrepancies in NMR or MS results may arise from isotopic interference (e.g., bromine’s ⁷⁹Br/⁸¹Br split) or rotameric equilibria. Use deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize conformers for clearer NMR signals. For MS, high-resolution instruments (HRMS) can distinguish isotopic clusters. Computational modeling (DFT calculations) can predict vibrational frequencies and compare with experimental IR spectra to validate assignments .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to control stereochemistry at the α-amino position. Analyze enantiomeric excess (ee) via chiral HPLC using columns like Chiralpak IA/IB. For scale-up, consider enzymatic resolution with acylases or lipases. Cross-validate with circular dichroism (CD) spectroscopy to confirm absolute configuration .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify electrophilic sites. For example, the bromine atom’s leaving-group potential can be quantified via activation energy barriers in SNAr (nucleophilic aromatic substitution) pathways. Solvent effects (e.g., DMF vs. THF) can be modeled using polarizable continuum models (PCM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.